molecular formula C16H20BClO3 B2527263 2-Chloro-5-(cyclopropanecarbonyl)phenylboronic acid pinacol ester CAS No. 2377608-53-0

2-Chloro-5-(cyclopropanecarbonyl)phenylboronic acid pinacol ester

Cat. No.: B2527263
CAS No.: 2377608-53-0
M. Wt: 306.59
InChI Key: SBLSOEXTADGYPI-UHFFFAOYSA-N
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Description

2-Chloro-5-(cyclopropanecarbonyl)phenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C16H20BClO3 and its molecular weight is 306.59. The purity is usually 95%.
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Scientific Research Applications

Phosphonic and Phosphoric Acid Esters in Polymer Degradation

Research efforts have highlighted the effectiveness of esters of H-phosphonic and phosphoric acids in degrading polymers like polyurethanes, polycarbonates, and polyamides. These esters serve as potent degrading agents, leading to products that can be repurposed for creating fire retardant properties or reused in new polymer formulations (Mitova et al., 2013).

Benzoxaboroles: Synthesis and Applications

Benzoxaboroles, derivatives of phenylboronic acids, have seen a resurgence of interest due to their unique properties and wide range of applications. These compounds, including those related to 2-Chloro-5-(cyclopropanecarbonyl)phenylboronic acid, are utilized as building blocks in organic synthesis, show biological activity, and can act as molecular receptors for sugars and glycoconjugates. Their versatility underlines the potential utility of boronic acid derivatives in both chemical synthesis and pharmaceutical research (Adamczyk-Woźniak et al., 2009).

Electrochemical Biosensors Based on Phenylboronic Acid

The development of electrochemical biosensors using phenylboronic acid (PBA) and its derivatives represents a significant advancement in selective binding for glucose monitoring and glycoprotein detection. These biosensors, through the selective binding properties of PBA to diols, offer promising applications in medical diagnostics and research, potentially informing the biomedical applications of boronic acid derivatives (Anzai, 2016).

Intramolecular Reactions of Diazocarbonyl Compounds

The study of intramolecular reactions of diazocarbonyl compounds, which can lead to the formation of cyclopropanes and other complex structures, is crucial for understanding the synthetic potential of such compounds. These reactions have wide applications in creating theoretically interesting and naturally occurring compounds, highlighting the importance of understanding the reactivity and applications of complex esters in synthetic organic chemistry (Burke & Grieco, 1980; 2005).

Mechanism of Action

The mechanism of action for this compound likely involves its role as a reagent in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound would participate in transmetalation, a process where it transfers its organoboron group to a palladium catalyst .

Future Directions

The future directions for this compound could involve its use in new synthetic methods and reactions. For example, it could be used in the development of new Suzuki–Miyaura (SM) cross-coupling reactions . Additionally, it could be explored for use in other types of organic synthesis .

Properties

IUPAC Name

[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BClO3/c1-15(2)16(3,4)21-17(20-15)12-9-11(7-8-13(12)18)14(19)10-5-6-10/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLSOEXTADGYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)C3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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